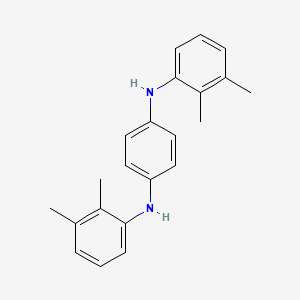
1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-
描述
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- is an organic compound with the molecular formula C22H24N2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two dimethylphenyl groups attached to a 1,4-benzenediamine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- typically involves the condensation of 1,4-benzenediamine with dimethylphenyl derivatives. The reaction is carried out under controlled conditions, often using catalysts such as iron trichloride to facilitate the process . The steps include:
Raw Material Preparation: Ortho Toluidine and aniline are mixed in a specific ratio.
Condensation Reaction: The mixture is subjected to condensation in the presence of a catalyst.
Purification: The product is purified through washing, distillation, and sedimentation.
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves large-scale reactors where the raw materials are fed continuously. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often pelletized to prevent caking and ensure ease of handling .
化学反应分析
Types of Reactions
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the dimethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzenediamines, quinones, and amines, depending on the reaction conditions and reagents used .
科学研究应用
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and dyes.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling. These reactions enable the compound to form complex molecular structures. The molecular targets and pathways involved include interactions with enzymes and receptors that mediate its biological effects .
相似化合物的比较
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Similar structure but with different alkyl groups.
1,4-Benzenediamine: The core structure without any substituents.
p-Phenylenediamine: Another derivative with different substituents
Uniqueness
1,4-Benzenediamine, N,N’-bis(dimethylphenyl)- is unique due to its specific dimethylphenyl substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and reactivity under specific conditions .
属性
IUPAC Name |
1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQPDYDRPQTELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















